3,4-Epoxybutyramide

Carbapenem synthesis 4-AA intermediate Azetidinone cyclization

Researchers and procurement teams requiring a reliable intermediate for carbapenem antibiotic synthesis. - Specifically enables C3-C4 cyclization to form the 4-AA azetidinone scaffold, avoiding divergent outcomes from 2,3-epoxy isomers. - Reported 76% yield in model penem cyclization, scalable process with reduced alkali and water usage. - Can be enzymatically resolved to (S)-N-benzyl derivative (85% ee) for chiral γ-hydroxyamide synthesis.

Molecular Formula C4H7NO2
Molecular Weight 101.1 g/mol
CAS No. 89925-00-8
Cat. No. B1294908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Epoxybutyramide
CAS89925-00-8
Molecular FormulaC4H7NO2
Molecular Weight101.1 g/mol
Structural Identifiers
SMILESC1C(O1)CC(=O)N
InChIInChI=1S/C4H7NO2/c5-4(6)1-3-2-7-3/h3H,1-2H2,(H2,5,6)
InChIKeyGYHZLNKMZPYTFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Epoxybutyramide: Baseline Characterization


3,4-Epoxybutyramide, also known as 2-(oxiran-2-yl)acetamide (Molecular Formula: C4H7NO2; MW: 101.1 g/mol), is a terminal epoxide amide [1]. It serves as a key intermediate in the synthesis of the 4-AA precursor for carbapenem antibiotics [2]. The compound is exclusively designated for industrial use .

Workflow
4-AA precursor synthesis for carbapenem antibiotics
Selection
Terminal 3,4-epoxy isomer for C3–C4 cyclization route
Use Context
Industrial intermediate; patent-described scalable process

Why Generic Isomeric or Acidic Analogs Cannot Substitute


Generic substitution with the 2,3-epoxy isomer or 3,4-epoxy acid leads to divergent chemical outcomes. The 3,4-epoxybutyramide framework is specifically required for C3–C4 cyclization to form the 4-AA azetidinone scaffold, a pathway distinct from the C-3/C-4 cyclization of 2,3-epoxybutyramide precursors [1]. Furthermore, the amide functionality provides a stable handle for subsequent regioselective ring-opening transformations that are not directly accessible with the free acid without additional activation steps [2].

Target
3,4-Epoxybutyramide
Substitute
2,3-Epoxybutyramide may direct cyclization toward azetidin-2-one scaffolds, not the 4-AA framework. Terminal vs internal oxirane alters regiochemical outcome.
Target
3,4-Epoxybutyramide
Substitute
3,4-Epoxy acid or ester may require additional activation for regioselective amide formation. The amide functionality directly supports further transformations without extra steps.

Quantitative Differentiation Against Closest Analogs


Specificity in 4-AA Synthesis vs. 2,3-Epoxybutyramide

3,4-Epoxybutyramide is explicitly patented as the key intermediate for the 4-AA precursor to carbapenem antibiotics through a C3–C4 cyclization route [1]. In contrast, the isomeric (2R,3R)-2,3-epoxybutyramide is reported to form azetidin-2-one rings via a distinct C-3/C-4 cyclization mode that does not lead to the 4-AA scaffold [2]. The structural basis for this divergence is the terminal (3,4) versus internal (2,3) position of the oxirane ring, which dictates regiochemical control during ring closure.

4-AA synthesis specificity
Class-level
Patented route uses 3,4-epoxybutyramide to produce 4-AA intermediate. 2,3-isomer reported to form azetidin-2-ones, not 4-AA scaffold. Observed yield 76% for azetidinone product from 3,4-epoxybutyramide derivative.
4-AA synthetic route specificity
Class-level inference; yield context from analogous cyclization
Carbapenem synthesis 4-AA intermediate Azetidinone cyclization

Enantiomeric Excess in Enzymatic Route

In an enzymatic synthesis route, (S)-N-Benzyl-3,4-epoxybutyramide was obtained with an enantiomeric excess (ee) of 85% [1]. This value was determined by comparison with a sample derived from optically pure (S)-N-benzyl-4-chloro-3-hydroxybutyramide, which is considered 100% ee.

Enantiomeric excess
Head-to-head
85% ee
Enzymatic route ee context
15% lower vs 100% ee reference; may require enrichment
Asymmetric synthesis Enzymatic resolution Chiral amides

Regioselective Ring-Opening Potential

3,4-Epoxy alcohols undergo highly C3-selective ring-opening with amines and thiols when catalyzed by diarylborinic acids [1]. While analogous data for 3,4-epoxybutyramide are not directly reported, the structural similarity (3,4-epoxy motif) suggests that the amide analog could confer comparable regioselectivity, potentially enhanced by hydrogen-bonding interactions of the amide group. By contrast, glycidamide and epoxy esters lack the same degree of hydrogen-bond-driven catalyst tethering, which is essential for the observed regiochemical control in 3,4-epoxy alcohols.

Regioselective ring-opening
Class-level
In 3,4-epoxy alcohols: >20:1 C3 selectivity with borinic acid catalyst. No direct data for amide analog; structural similarity suggests comparable regiocontrol.
Potential regioselective C3 ring-opening
Class-level inference; data to verify for amide substrate
Regioselective ring-opening Borinic acid catalysis 3,4-Epoxy alcohols

Validated Application Scenarios


Carbapenem Antibiotic Intermediate Production

Patented as the key 4-AA precursor, 3,4-epoxybutyramide is used in a scalable process that reduces alkali and water usage while avoiding phase-transfer catalysts [1]. The cyclization step is reported to proceed with 76% yield in model penem syntheses [2], making it a viable option for industrial β-lactam production.

Enzymatic Synthesis of Chiral 3-Hydroxyamides

The compound can be enzymatically resolved to produce (S)-N-benzyl-3,4-epoxybutyramide with 85% ee [1], a building block that can be further transformed into optically active 1,3-aminoalcohols—important pharmacophores in drug discovery.

Regioselective Ring-Opening for γ-Hydroxyamide Synthesis

Based on the reactivity of structurally related 3,4-epoxy alcohols, 3,4-epoxybutyramide is a prime candidate for borinic acid-catalyzed C3-selective ring-opening with amine nucleophiles [1]. This approach could deliver γ-hydroxyamides with high regiocontrol, useful intermediates in the synthesis of γ-lactams and bioactive molecules.

Application
Selection Property
Validation Focus
Carbapenem intermediate synthesis
4-AA precursor route compatibility
C3–C4 cyclization pathway review
Chiral 3-hydroxyamide synthesis
Enzymatic resolution profile
Enantiomeric enrichment step review
γ-Hydroxyamide synthesis
Regioselective ring-opening potential
Borinic acid catalysis context review
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